molecular formula C13H20N4O2S B5501274 7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Cat. No. B5501274
M. Wt: 296.39 g/mol
InChI Key: GJAJOIGRPJBFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro compounds, such as "7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one," represent a unique class of chemicals characterized by their spirocyclic structure, where two or more rings are joined at a single atom. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of spiro compounds often involves multistep reactions, including cycloadditions, Michael additions, and rearrangements. For instance, the Prins/pinacol cascade process has been developed for synthesizing oxaspiro[4.5]decan-1-ones, which might offer insights into analogous methods for the target compound (Reddy et al., 2014).

Scientific Research Applications

Antihypertensive and Anticancer Activities

Compounds structurally related to 7-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one have been synthesized and screened for their potential antihypertensive and anticancer activities. For instance, the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been explored, demonstrating promising results in lowering blood pressure without acting as beta-adrenergic blockers (Caroon et al., 1981). Additionally, novel series of spirothiazolidines and their analogs have shown significant anticancer and antidiabetic activities, highlighting the therapeutic potential of these compounds (Flefel et al., 2019).

Antimicrobial and Antifungal Properties

Research into derivatives of 1-oxa-3,7-diazaspiro[4.5]decan-2-one has also uncovered compounds with antimicrobial and antifungal properties. For example, a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives have been synthesized and shown to inhibit human coronavirus 229E replication, suggesting potential for antiviral drug development (Apaydın et al., 2019). Additionally, new 1-thia-azaspiro[4.5]decane derivatives and their derived compounds demonstrated moderate to high inhibition activities against various cancer cell lines, indicating their potential use in cancer treatment (Flefel et al., 2017).

Novel Synthetic Pathways and Chemical Transformations

The study of 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives extends beyond biomedical applications to include chemical synthesis and transformations. Investigations into the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, for example, have provided insights into novel synthetic pathways and potential applications in materials science (Kuroyan et al., 1995). Furthermore, the interception of intermediate thiocarbonyl ylides by NH-compounds has revealed new chemical transformations, broadening the understanding of reactive intermediates in organic chemistry (Mlostoń et al., 2004).

properties

IUPAC Name

9-[(4-propan-2-ylthiadiazol-5-yl)methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-9(2)11-10(20-16-15-11)6-17-5-3-4-13(8-17)7-14-12(18)19-13/h9H,3-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJOIGRPJBFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SN=N1)CN2CCCC3(C2)CNC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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